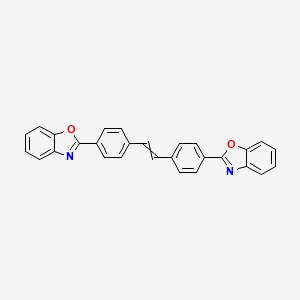

4,4'-Bis(2-benzoxazolyl)stilbene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[4-[2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18N2O2/c1-3-7-25-23(5-1)29-27(31-25)21-15-11-19(12-16-21)9-10-20-13-17-22(18-14-20)28-30-24-6-2-4-8-26(24)32-28/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORACIQIJMCYPHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051744 | |

| Record name | 4,4'-Bis(2-benzoxazolyl)stilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1533-45-5 | |

| Record name | 4,4′-Bis(2-benzoxazolyl)stilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1533-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Bis(2-benzoxazolyl)stilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,4'-Bis(2-benzoxazolyl)stilbene CAS number and properties

An In-depth Technical Guide to 4,4'-Bis(2-benzoxazolyl)stilbene (B75663)

Introduction

This compound (BBS) is a fluorescent compound characterized by a stilbene (B7821643) core flanked by two benzoxazole (B165842) moieties. This structure imparts significant photophysical properties, most notably a strong blue fluorescence under ultraviolet (UV) light.[1] Its high fluorescence quantum yield and chemical stability have led to its widespread use as an optical brightener in polymers and textiles.[2][3] More recently, its unique photophysical characteristics, which are sensitive to the local environment, have made it a subject of interest in materials science and as a fluorescent probe.[1][4] The stilbene scaffold is also recognized as a "privileged structure" in medicinal chemistry, suggesting potential, though less explored, applications in drug development.[1]

Chemical and Physical Properties

BBS is a high-purity crystalline solid.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1533-45-5 | [1][4][5][6][7][8] |

| Molecular Formula | C₂₈H₁₈N₂O₂ | [5][6][7][8] |

| Molecular Weight | 414.45 g/mol | [5][7] |

| Appearance | Powder | [4][9] |

| Melting Point | >300 °C | [8][9][10] |

| Boiling Point | 566.8 ± 39.0 °C at 760 mmHg | [8] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, and toluene. | [1][4] |

| Density | 1.3 ± 0.1 g/cm³ | [8] |

| Flash Point | 285.1 ± 21.0 °C | [5][8] |

| LogP | 6.66 - 7.47 | [5][6] |

Spectral Properties

The photophysical behavior of BBS is central to its applications. It exhibits strong absorption in the UV region and emits in the blue region of the visible spectrum.

| Spectral Property | Value | Reference |

| Absorption Maximum (λmax) | 368-372 nm | [1][9] |

| Emission Maximum (λem) | 425/455 nm | [1] |

| Fluorescence Quantum Yield (Φfl) | ≥ 0.88 in solution | [4][11][12][13][14] |

The high fluorescence quantum yield indicates a very efficient emission process.[1] The primary deactivation pathway for the excited state, other than fluorescence, is trans-cis photoisomerization.[11][12][13]

Synthesis and Derivatization

The synthesis of this compound can be approached through various routes, typically involving the formation of the benzoxazole rings and the construction of the central stilbene bridge.[1]

A common synthetic strategy involves the condensation of a carboxylic acid derivative with an o-aminophenol, followed by cyclodehydration to form the benzoxazole ring.[1] Another approach involves reacting 4-(chloromethyl)benzoyl chloride with a substituted 2-aminophenol (B121084) to form an amide intermediate, which then undergoes a ring-closure reaction.[1]

The properties of BBS can be tuned through derivatization. Introducing substituents onto the 2-aminophenol starting material allows for the incorporation of functional groups onto the benzoxazole rings.[1] Additionally, the introduction of electron-withdrawing or electron-donating groups on the benzoxazolyl or stilbene rings can significantly alter the electronic properties and, consequently, the absorption and emission spectra.[1]

Experimental Protocols

Synthesis via Condensation and Ring-Closure

A representative two-step process for the synthesis of this compound derivatives is described in patent literature.[3] This process involves the reaction of 4-(chloromethyl)benzoyl chloride with an aminophenol, followed by a base-induced coupling to form the stilbene bridge.

Step 1: Synthesis of the Benzoxazole Intermediate

-

A solution of 2-amino-4-tert-butylphenol (B71990) (0.25 mol) in N,N-dimethylacetamide (200 ml) is cooled to 0-5 °C.

-

4-(chloromethyl)benzoyl chloride (0.25 mol) is added dropwise over 1 hour.

-

The solution is warmed to 20-25 °C and stirred for 2.5 hours.

-

Water (150 ml) is added dropwise to precipitate the product.

-

The precipitate is filtered, washed with water, and dried under vacuum at 80 °C.[3]

Step 2: Formation of the Stilbene

-

The intermediate from Step 1 is reacted with a strong base to form the final this compound compound.[3]

Purification and Analysis by HPLC

This compound can be analyzed using reverse-phase high-performance liquid chromatography (HPLC).[6]

-

Column: Newcrom R1 HPLC column

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[6]

-

Detection: UV or fluorescence detection would be appropriate given the compound's spectral properties.

This method is scalable and can be adapted for preparative separation to isolate impurities.[6]

Applications

The primary application of this compound is as an optical brightener for a wide range of polymers, including polyesters, nylon, PVC, and polycarbonates.[1][2] Its strong blue fluorescence counteracts any yellowish tinge in the material, resulting in a whiter appearance.

Its viscosity-sensitive photophysics also makes it a valuable fluorescent probe for studying polymer matrix environments and for monitoring the curing of coatings.[1][4] In the realm of materials science, it is used in the development of sensors and organic light-emitting diodes (OLEDs).[15]

While the stilbene core is of interest in medicinal chemistry, the direct application of this compound in drug development is not well-established.[16][17] However, its derivatives could be explored for biological activity.

Visualization of Key Processes

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

References

- 1. This compound|CAS 1533-45-5 [benchchem.com]

- 2. specialchem.com [specialchem.com]

- 3. WO2000044732A1 - Process for the preparation of 4,4'-bis(2-benzoxazolyl)stilbenes - Google Patents [patents.google.com]

- 4. This compound | CAS:1533-45-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. echemi.com [echemi.com]

- 6. 4,4’-Bis(2-benzoxazolyl)stilbene | SIELC Technologies [sielc.com]

- 7. calpaclab.com [calpaclab.com]

- 8. This compound | CAS#:1533-45-5 | Chemsrc [chemsrc.com]

- 9. 4,4′-双(2-苯并噁唑基)二苯乙烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Photophysical and electrochemical investigations of the fluorescent probe, this compound. | Sigma-Aldrich [sigmaaldrich.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemimpex.com [chemimpex.com]

- 16. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biological Activities of Stilbenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 4,4'-Bis(2-benzoxazolyl)stilbene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,4'-Bis(2-benzoxazolyl)stilbene (B75663) (BBS), a versatile fluorescent compound with significant applications in materials science and as a fluorescent probe.[1] This document details established synthetic routes, experimental protocols, and in-depth characterization methodologies, presenting quantitative data in a clear, tabular format for ease of comparison.

Physicochemical Properties

This compound is a high-purity, crystalline solid known for its strong blue fluorescence under ultraviolet light.[1] Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 1533-45-5 |

| Molecular Formula | C₂₈H₁₈N₂O₂ |

| Molecular Weight | 414.45 g/mol |

| Melting Point | >300 °C |

| Appearance | Powder |

| Solubility | Soluble in Dichloromethane, Chloroform, Toluene, Ethyl Acetate, DMSO, Acetone.[1][2] |

Synthesis of this compound

The synthesis of BBS can be approached through several established routes. The most common methods involve the formation of the central stilbene (B7821643) bridge and the flanking benzoxazole (B165842) rings. These steps can be performed in different sequences, offering flexibility in the synthetic strategy.[1] A prevalent and efficient method is the condensation of a carboxylic acid derivative with an o-aminophenol, followed by cyclodehydration.[1]

A notable two-step process involves reacting 4-(chloromethyl)benzoyl chloride with a substituted 2-aminophenol (B121084) to form an N-(2-hydroxyphenyl)-4-(chloromethyl)benzamide intermediate.[1] This intermediate subsequently undergoes a ring-closure reaction, often catalyzed by agents like boric acid or p-toluenesulfonic acid, to yield the final BBS product.[1] Boric acid has been highlighted as a particularly effective catalyst for large-scale production.[1]

Another approach involves the reaction of p-toluic acid and 4-formylbenzoic acid, which are by-products of terephthalic acid production, offering an economical route to BBS.[3]

Below is a generalized experimental protocol for a two-step synthesis.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N,N'-(ethane-1,2-diyl)bis(4-methyl-N-(2-hydroxyphenyl)benzamide)

-

To a cooled solution (0-5 °C) of 2-amino-4-tert-butylphenol (B71990) (0.25 mol) in N,N-dimethylacetamide (200 ml), add 4-(chloromethyl)benzoyl chloride (0.25 mol) dropwise over 1 hour.

-

Allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 2.5 hours.

-

Add water (150 ml) dropwise to precipitate the product.

-

Stir the mixture for an additional hour.

-

Filter the precipitate, wash thoroughly with water, and dry under vacuum at 80 °C.

Step 2: Cyclization to form this compound

-

In a sulfonation flask, dissolve the intermediate from Step 1 (0.015 mol) and an appropriate stilbene precursor (0.015 mol) in DMF (80 ml) under a nitrogen atmosphere at 40 °C.

-

Cool the solution to 15-20 °C and add potassium tertiary butoxide (0.075 mol).

-

Stir the dark solution for 1 hour at 15-20 °C.

-

Adjust the pH to 3 with a 1:1 mixture of water and HCl to precipitate the yellow product.

-

Filter the precipitate and wash sequentially with methanol (B129727) and water.

-

Dry the final product under vacuum at 80 °C.

Synthesis Pathway Diagram

Caption: Two-step synthesis of BBS via a benzamide (B126) intermediate.

Characterization of this compound

The characterization of BBS is crucial to confirm its structure and purity, and to understand its photophysical properties. Standard analytical techniques employed for this purpose are detailed below.

Spectroscopic Properties

BBS exhibits distinct absorption and emission spectra, which are fundamental to its application as a fluorophore.

| Spectroscopic Data | Wavelength (nm) |

| UV-Vis Absorption (λmax) | 368-372[1] |

| Fluorescence Emission | 425 / 455[1] |

In solution, BBS displays a high absolute fluorescence quantum yield (Φfl) of ≥ 0.88, indicating efficient emission.[2][4] The fluorescence lifetime is typically monoexponential.[2][4] The photophysical properties of BBS are highly dependent on its aggregation state.[1] In concentrated solutions or certain solid matrices, excimer formation can lead to a broad emission peak around 540 nm.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of BBS. Upon irradiation with UV light (350 nm), trans-BBS can undergo photoisomerization to the cis-isomer.[4] This conversion can be monitored by ¹H NMR, with the appearance of new signals corresponding to the cis-isomer.[5] For instance, a new singlet may appear around 6.76 ppm, indicative of the cis-BBS formation.[5]

Experimental Workflow for Characterization

Caption: General workflow for the characterization of synthesized BBS.

Experimental Protocols for Characterization

UV-Visible Spectroscopy

-

Prepare a dilute solution of BBS in a suitable solvent (e.g., dichloromethane).

-

Record the absorbance spectrum using a UV-Vis spectrophotometer over a range of 200-600 nm.

-

Identify the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy

-

Using the same solution from the UV-Vis measurement, excite the sample at its λmax.

-

Record the emission spectrum using a fluorescence spectrophotometer.

-

Determine the wavelengths of the emission peaks.

-

Measure the absolute fluorescence quantum yield using an integrating sphere.[5]

¹H NMR Spectroscopy

-

Dissolve a sample of BBS in a deuterated solvent (e.g., CDCl₃).

-

Record the ¹H NMR spectrum using a high-resolution NMR spectrometer.

-

To study photoisomerization, irradiate the NMR tube with a 350 nm UV lamp for specific time intervals and record the spectrum after each interval to observe changes.[4][5]

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of this compound. The presented protocols and data serve as a valuable resource for researchers and professionals engaged in the development and application of fluorescent materials. The versatility in synthetic approaches and the compound's robust photophysical properties underscore its importance in various scientific and industrial fields.

References

Unveiling the Photophysical intricacies of 4,4'-Bis(2-benzoxazolyl)stilbene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 4,4'-Bis(2-benzoxazolyl)stilbene (BBS), a versatile fluorophore with significant applications in materials science and beyond. This document collates key quantitative data, details the experimental methodologies for their determination, and presents visual workflows and logical relationships to facilitate a deeper understanding of its behavior.

Core Photophysical Parameters

BBS is renowned for its strong blue fluorescence upon excitation with ultraviolet light. Its photophysical characteristics are significantly influenced by its environment, including solvent polarity and concentration, which can lead to phenomena such as aggregation-induced emission or quenching.[1]

Absorption and Emission Characteristics

The extended π-conjugation in the stilbene (B7821643) core, coupled with the benzoxazolyl moieties, dictates the absorption and emission properties of BBS. The trans-isomer is the predominantly studied form due to its higher stability and fluorescence.

Table 1: Spectral Properties of trans-4,4'-Bis(2-benzoxazolyl)stilbene

| Property | Wavelength (nm) | Solvent/State | Reference |

| Absorption Maxima (λ_abs_) | 358, 374, 395 | Toluene | [2] |

| 368-372 | General Organic Solvents | [1] | |

| Emission Maxima (λ_em_) | 412, 434, 464 | Toluene | [2] |

| 425, 455 | General Organic Solvents | [1] | |

| ~540 (excimer) | Concentrated Solutions/Crystals | [1] |

Fluorescence Quantum Yield and Lifetime

BBS exhibits a high fluorescence quantum yield, indicating an efficient conversion of absorbed photons into emitted light.[3][4] This property, combined with a monoexponential fluorescence lifetime in dilute solutions, makes it an excellent candidate for applications requiring bright and stable fluorescence.[3][5]

Table 2: Fluorescence Quantum Yield (Φ_f_) and Lifetime (τ_f_) of this compound

| Parameter | Value | Conditions | Reference |

| Fluorescence Quantum Yield (Φ_f_) | ≥ 0.88 | In solution | [3][4] |

| 0.85 | In solution | [1] | |

| 0.79 | Propanol | ||

| 0.77 | Ethyl Acetate | ||

| 0.78 | Dichloromethane | ||

| 0.86 -> 0.17 | Dilute to Concentrated Solution | [1] | |

| Fluorescence Lifetime (τ_f) | 0.85 ns | 10⁻⁵ M solution |

Experimental Protocols

The following sections detail the methodologies for characterizing the key photophysical properties of BBS.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which BBS absorbs light.

Protocol:

-

Sample Preparation: Prepare a dilute solution of BBS in a spectroscopic grade solvent (e.g., toluene, dichloromethane) in a quartz cuvette. A typical concentration is in the micromolar range to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.

-

Sample Measurement: Record the absorption spectrum of the BBS solution over a relevant wavelength range (e.g., 250-500 nm).

-

Data Analysis: Subtract the blank spectrum from the sample spectrum to obtain the net absorbance of BBS. Identify the wavelengths of maximum absorbance (λ_max_).

Steady-State Fluorescence Spectroscopy

This method measures the fluorescence emission spectrum of BBS.

Protocol:

-

Sample Preparation: Use the same or a similarly prepared dilute solution of BBS as for the absorption measurement.

-

Instrumentation: Employ a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Parameter Setup:

-

Set the excitation wavelength (λ_ex_) to one of the absorption maxima of BBS (e.g., 374 nm).

-

Set the emission scan range to start at a wavelength slightly longer than the excitation wavelength and extend to cover the expected emission (e.g., 380-650 nm).

-

Optimize the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.

-

-

Measurement: Record the fluorescence emission spectrum.

-

Data Correction: Correct the raw data for instrument-specific variations in lamp intensity and detector response as a function of wavelength.

Fluorescence Quantum Yield Determination (Relative Method)

The relative method involves comparing the fluorescence of BBS to a well-characterized standard with a known quantum yield.

Protocol:

-

Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region to BBS (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f_ = 0.54).

-

Solution Preparation: Prepare a series of solutions of both the BBS sample and the standard in the same solvent (if possible) with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.

-

Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

-

Integrate the area under the corrected emission spectrum for each sample.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the BBS sample and the standard.

-

Determine the slope (gradient) of the linear fit for both plots.

-

Calculate the quantum yield of the BBS sample using the following equation: Φ_f(sample)_ = Φ_f(std)_ * (Grad_sample_ / Grad_std_) * (n_sample_² / n_std_²) where Grad is the gradient from the plot and n is the refractive index of the solvent.[6]

-

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique used to measure the fluorescence lifetime of BBS.

Protocol:

-

Sample Preparation: Prepare a dilute, deoxygenated solution of BBS.

-

Instrumentation: Utilize a TCSPC system consisting of a pulsed light source with a high repetition rate (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast and sensitive detector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

-

Measurement:

-

Excite the sample with the pulsed laser at a wavelength where BBS absorbs.

-

Collect the emitted photons and measure the time delay between the excitation pulse and the arrival of each photon at the detector.

-

-

Data Analysis:

-

Construct a histogram of the arrival times of the photons.

-

Deconvolute the instrument response function (IRF) from the measured decay.

-

Fit the resulting fluorescence decay curve to an exponential function (or a sum of exponentials if the decay is complex) to determine the fluorescence lifetime (τ_f_).

-

Photoinduced Processes and Experimental Workflows

BBS can undergo several photophysical and photochemical processes upon excitation. Understanding these pathways is crucial for its application.

General Photophysical Characterization Workflow

The following diagram outlines a typical experimental workflow for the comprehensive photophysical characterization of BBS.

Caption: Experimental workflow for the photophysical characterization of BBS.

Photoinduced Processes of this compound

Upon absorption of UV radiation, the trans-isomer of BBS can undergo several competing deactivation pathways, including fluorescence, photoisomerization to the cis-isomer, and photocleavage.[2][3][5]

Caption: Key photoinduced processes of trans-BBS upon UV excitation.

Conclusion

This compound is a highly fluorescent molecule with well-defined photophysical properties. Its high quantum yield and stable fluorescence make it a valuable tool in various scientific and technological fields. However, its susceptibility to photoisomerization and photocleavage under certain conditions are important considerations for its practical application. The detailed experimental protocols and workflows provided in this guide offer a robust framework for the accurate characterization of BBS and similar fluorophores, enabling researchers to harness its full potential in their respective domains.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. benchchem.com [benchchem.com]

- 3. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 4. agilent.com [agilent.com]

- 5. horiba.com [horiba.com]

- 6. Fluorescence lifetime endoscopy using TCSPC for the measurement of FRET in live cells - PMC [pmc.ncbi.nlm.nih.gov]

4,4'-Bis(2-benzoxazolyl)stilbene molecular structure and formula

An In-depth Technical Guide to 4,4'-Bis(2-benzoxazolyl)stilbene (B75663)

Introduction

This compound (BBS) is a highly fluorescent organic compound widely recognized for its application as an optical brightener and a fluorescent probe. Its rigid, conjugated molecular structure is responsible for its strong blue fluorescence upon exposure to ultraviolet light. This property makes it exceptionally useful for enhancing the whiteness of various materials, including polymers, textiles, and plastics.[1][2][3] For researchers and drug development professionals, BBS serves as a valuable tool for fluorescence-based assays and as a model compound for studying photophysical phenomena in different chemical environments.[2][4]

Molecular Structure and Formula

BBS is a symmetrical molecule featuring a central stilbene (B7821643) core (a trans-ethene-1,2-diyl bridge between two phenyl rings) with a benzoxazole (B165842) group attached to the 4 and 4' positions of the phenyl rings.

-

IUPAC Name: 2-[4-[(E)-2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole[7][8]

-

Synonyms: Fluorescent Brightener 393 (FB 393), Uvitex OB, OB-1, 2,2'-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole[6][9]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in material science and as a fluorescent probe.

| Property | Value | Reference |

| Molecular Weight | 414.45 g/mol | [5][7][10] |

| Appearance | Yellowish-green crystalline solid/powder | [6] |

| Melting Point | >300 °C (lit.), typically 365-368 °C | [5][6][11] |

| Boiling Point | 566.8 ± 39.0 °C at 760 mmHg (estimate) | [11] |

| Density | ~1.3 ± 0.1 g/cm³ | [11] |

| Solubility | Soluble in chloroform (B151607), dichloromethane, DMSO, acetone (B3395972).[4] Limited solubility in many common solvents. | |

| UV Absorption (λmax) | ~370-375 nm | [2][12] |

| Fluorescence Emission (λem) | ~435-455 nm (blue fluorescence) | [2] |

| Fluorescence Quantum Yield (Φfl) | ≥ 0.88 in solution | [4][13] |

Synthesis and Experimental Protocols

The synthesis of BBS can be achieved through several routes, most commonly involving the condensation of 2-aminophenol (B121084) derivatives with stilbene dicarboxylic acid derivatives, followed by a cyclodehydration reaction to form the benzoxazole rings.[2]

General Synthesis Workflow

The diagram below illustrates a common two-step process for preparing BBS, starting from a substituted benzoyl chloride and a substituted 2-aminophenol.

Caption: A generalized workflow for the synthesis of BBS.

Experimental Synthesis Protocol

A frequently cited method involves the reaction of 4,4'-stilbenedicarboxylic acid with 2-aminophenol in the presence of a catalyst.[14]

Protocol: Synthesis from 4,4'-Stilbenedicarboxylic Acid and 2-Aminophenol [14]

-

Reaction Setup: In a 300 mL, 3-necked flask equipped with a stirrer and condenser, add 4,4'-stilbenedicarboxylic acid (1 equivalent), 2-aminophenol (2.2 equivalents), a titanium alkoxide catalyst (e.g., titanium tetraisopropoxide), and an inert, high-boiling solvent such as methylnaphthalene.

-

Heating: Heat the reaction mixture progressively to 220°C, 230°C, 240°C, 250°C, and finally 260°C, holding for 1 hour at each temperature. Continuously distill off any low-boiling byproducts.

-

Cooling and Precipitation: After the final heating stage, cool the mixture to 150°C. Add xylene with stirring to precipitate the product.

-

Filtration and Washing: Collect the product by filtration at 80°C. Wash the collected solid sequentially with warm xylene, methanol, and acetone to remove impurities.

-

Drying: Dry the final product under a vacuum to yield pure this compound. This process typically results in yields of 90-95%.[14]

Photophysical Properties and Analysis

The utility of BBS stems from its distinct photophysical behavior. It absorbs UV radiation and re-emits it as visible blue light. A key deactivation pathway for its excited state, other than fluorescence, is trans-cis photoisomerization.[4][13]

Photophysical Pathway

The following diagram illustrates the key photophysical events that BBS undergoes upon excitation.

Caption: Key photophysical pathways for BBS.

Experimental Protocol for Spectroscopic Analysis

Analyzing the photophysical properties of BBS is critical for its application.

Protocol: UV-Visible Absorption and Fluorescence Spectroscopy [12]

-

Sample Preparation: Prepare a dilute solution of BBS (e.g., 5 µg/mL) in a suitable spectroscopic-grade solvent like chloroform or 1,1,2,2-tetrachloroethane (B165197) (TCE).

-

Absorption Measurement: Use a UV-visible spectrophotometer to record the absorbance spectrum of the solution, typically from 250 nm to 500 nm. Subtract the solvent's absorption spectrum as a baseline. The characteristic absorption peaks for trans-BBS should appear around 358, 374, and 395 nm.[12]

-

Fluorescence Measurement: Use a steady-state fluorometer. Excite the sample at its absorption maximum (e.g., 375 nm) and record the emission spectrum. The cuvette should be positioned at a 90-degree angle to the excitation source to minimize scattered light.

-

Quantum Yield Measurement: Determine the absolute fluorescence quantum yield using an integrating sphere. This involves comparing the total number of photons emitted by the sample to the total number of photons absorbed.

-

Photoisomerization Study: To observe trans-cis isomerization, irradiate the sample solution at 350 nm for a set period. Periodically measure the absorption spectrum to monitor the decrease in the trans-BBS peaks and the concomitant increase of the cis-BBS peak around 308 nm.[12][13]

Applications

BBS is a commercially significant compound with two primary areas of application.

-

Optical Brightening Agent: Its most widespread use is as a whitening agent in polymers and fibers.[1][3] It is added to materials like polyester, nylon, PVC, and polypropylene (B1209903) to counteract their natural yellowish tint.[1] By absorbing invisible UV light and re-emitting it as blue light, BBS makes the material appear whiter and brighter to the human eye.

-

Fluorescent Probe: In a research context, BBS is used as a fluorescent probe. Its fluorescence properties can be sensitive to the local environment, such as viscosity and temperature.[4] This makes it useful for monitoring processes like the curing of UV-curable coatings and for studying the microenvironment within polymer matrices.[2][4]

Safety and Handling

According to safety data, this compound is classified as an irritant.

-

Hazards: Causes skin, eye, and respiratory system irritation.[5][6]

-

Precautionary Measures: Avoid contact with skin and eyes.[5] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] It is considered stable under normal conditions but is incompatible with strong oxidizing agents.[6][11]

References

- 1. specialchem.com [specialchem.com]

- 2. This compound|CAS 1533-45-5 [benchchem.com]

- 3. KR101477407B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. This compound | CAS:1533-45-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. This compound [chembk.com]

- 6. echemi.com [echemi.com]

- 7. This compound | C28H18N2O2 | CID 73744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,2'-(Vinylenedi-4-phenylene)bis(benzoxazole) | C28H18N2O2 | CID 5702717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4,4’-Bis(2-benzoxazolyl)stilbene | SIELC Technologies [sielc.com]

- 10. calpaclab.com [calpaclab.com]

- 11. This compound | CAS#:1533-45-5 | Chemsrc [chemsrc.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Unraveling the Aggregation-Dependent Photophysics of 4,4'-Bis(2-benzoxazolyl)stilbene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the aggregation-dependent photophysical properties of 4,4'-Bis(2-benzoxazolyl)stilbene (BBS), a versatile fluorophore with significant applications in materials science and beyond. Understanding how aggregation influences its optical characteristics is crucial for harnessing its full potential in various fields, including the development of advanced sensors and probes.

Core Concepts: From Monomer Emission to Aggregate Phenomena

In dilute solutions, this compound (BBS) primarily exists as individual, non-interacting molecules, or monomers.[1] Upon excitation with ultraviolet light, these monomers exhibit a characteristic strong blue fluorescence.[1] However, as the concentration of BBS increases or the solvent environment becomes less favorable, the molecules tend to self-assemble into aggregates.[1] This aggregation profoundly alters the photophysical landscape, leading to observable changes in its absorption and emission spectra.[1]

One of the key phenomena observed upon aggregation is the formation of "excimers," or excited state dimers. This results in the appearance of a new, broad, and red-shifted emission band, typically in the green region of the spectrum, alongside the blue emission from the remaining monomers.[2][3] This dual emission is a hallmark of BBS aggregation and provides a sensitive readout for changes in its molecular organization.[3] This behavior is a key aspect of what are known as "aggregachromic" dyes.[3]

Quantitative Photophysical Data

The following tables summarize the key quantitative data on the photophysical properties of BBS in its monomeric and aggregated states, facilitating a clear comparison.

| Parameter | Value | Conditions |

| Monomer State | ||

| Absorption Maximum (λ_abs_) | 368 - 372 nm | Dilute solution[1] |

| Emission Maximum (λ_em_) | 425 nm and 455 nm | 10⁻⁵ M solution[2] |

| Fluorescence Quantum Yield (Φ_f) | ≥ 0.85 | In solution[1][4] |

| Fluorescence Lifetime (τ) | ~0.85 ns | 10⁻⁵ M solution[2] |

| Aggregated State (Excimer) | ||

| Emission Maximum (λ_em) | ~540 nm (broad peak) | 10⁻⁴ M solution, crystals[2][3] |

| Fluorescence Lifetime (τ) | ~10 ns | Concentrated solutions, crystals[2][3] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the aggregation-dependent photophysics of BBS.

Preparation of BBS Solutions for Aggregation Studies

Objective: To prepare BBS solutions at various concentrations to study the transition from a monomeric to an aggregated state.

Materials:

-

This compound (BBS) powder

-

Spectroscopic grade solvents (e.g., dichloromethane, chloroform (B151607), toluene)[1]

-

Volumetric flasks

-

Micropipettes

-

Ultrasonic bath

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of BBS (e.g., 1 mM) in a "good" solvent where it is highly soluble, such as chloroform or dichloromethane.[1]

-

Serial Dilutions: Perform serial dilutions of the stock solution to prepare a range of concentrations, from dilute (e.g., 10⁻⁶ M) to more concentrated (e.g., 10⁻⁴ M).[2][3]

-

Solvent-Induced Aggregation: To induce aggregation, a "poor" solvent in which BBS is less soluble can be gradually added to a solution of BBS in a "good" solvent. The changing solvent polarity will promote the self-assembly of BBS molecules.

-

Homogenization: Ensure all solutions are thoroughly mixed, using an ultrasonic bath if necessary to break up any large, non-uniform aggregates.

Spectroscopic Measurements

Objective: To acquire absorption and fluorescence spectra, as well as fluorescence lifetimes, to characterize the photophysical properties of BBS at different aggregation states.

Apparatus:

-

UV-Vis Spectrophotometer

-

Fluorometer (spectrofluorometer)

-

Time-Resolved Fluorescence Spectrometer (e.g., Time-Correlated Single Photon Counting - TCSPC)

Procedure:

-

UV-Vis Absorption Spectroscopy:

-

Record the absorption spectra of the prepared BBS solutions using a UV-Vis spectrophotometer.

-

Use the pure solvent as a blank for background correction.

-

Identify the absorption maxima (λ_abs_).

-

-

Steady-State Fluorescence Spectroscopy:

-

Measure the fluorescence emission spectra of the solutions using a fluorometer.

-

Excite the samples at or near their absorption maximum (e.g., 370 nm).

-

Observe the changes in the emission spectra, particularly the emergence of the red-shifted excimer band at higher concentrations.

-

-

Fluorescence Quantum Yield Determination:

-

The fluorescence quantum yield (Φ_f_) can be determined relative to a well-characterized standard with a known quantum yield.

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

The quantum yield is calculated using the following equation: Φ_sample_ = Φ_standard_ * (I_sample_ / I_standard_) * (A_standard_ / A_sample_) * (η_sample_² / η_standard_²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.

-

-

Time-Resolved Fluorescence Spectroscopy:

-

Measure the fluorescence decay kinetics at the monomer and excimer emission wavelengths using a time-resolved fluorescence spectrometer.

-

The resulting decay curves can be fitted to exponential functions to determine the fluorescence lifetimes (τ) of the different species.

-

Visualizing the Aggregation-Dependent Photophysics

The following diagram illustrates the relationship between the concentration of BBS and its resulting photophysical properties, highlighting the transition from a monomer-dominated state to an aggregate-dominated state.

Caption: Aggregation process of BBS and its effect on fluorescence emission.

This guide serves as a foundational resource for researchers and professionals working with this compound. By understanding and controlling its aggregation-dependent photophysics, new and innovative applications for this powerful fluorophore can be realized.

References

- 1. This compound|CAS 1533-45-5 [benchchem.com]

- 2. A 4,4′-bis(2-benzoxazolyl)stilbene luminescent probe: assessment of aggregate formation through photophysics experiments and quantum-chemical calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. iris.cnr.it [iris.cnr.it]

- 4. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of 4,4'-Bis(2-benzoxazolyl)stilbene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize 4,4'-Bis(2-benzoxazolyl)stilbene (BBS), a fluorescent compound widely utilized as an optical brightener, fluorescent probe, and in materials science. This document details the expected quantitative data from various analytical methods, provides in-depth experimental protocols, and illustrates key processes and workflows.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the common trans isomer of BBS. Data for related compounds are provided for comparative purposes where specific experimental values for BBS are not extensively published.

UV-Visible Absorption Spectroscopy

The electronic absorption spectrum of trans-BBS in solution is characterized by multiple bands in the UV-A region, corresponding to π-π* transitions within its extended conjugated system.

| Parameter | Value (in Dichloromethane/TCE) | Reference Compound/Isomer | Value |

| Absorption Maxima (λmax) | 358 nm, 374 nm, 395 nm[1] | cis-BBS | 308 nm[1] |

| Molar Extinction Coefficient (ε) | Not specified | Isosbestic Point (trans/cis) | 330 nm[1] |

Fluorescence Spectroscopy

BBS is a highly efficient blue fluorophore, exhibiting a large Stokes shift and a high fluorescence quantum yield in solution.[2] Its emission is sensitive to the molecular environment and aggregation state.

| Parameter | Value (in solution) | Notes |

| Emission Maxima (λem) | 425 nm, 455 nm[2] | Characteristic of the monomeric, un-interacting species. |

| Fluorescence Quantum Yield (Φf) | ≥ 0.88[1][3] | Indicates a highly efficient fluorescence process. |

| Excimer Emission | ~540 nm | A broad, lower-energy band observed in concentrated solutions or solid state, indicating aggregate/excimer formation.[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the molecular structure and differentiating between the trans and cis isomers of BBS.

¹H NMR (Proton NMR)

| Proton Assignment | Expected Chemical Shift (δ) in CDCl₃ | Notes |

| Vinylic Protons (-CH=CH-) of trans-BBS | ~7.32 ppm (singlet)[1] | The two protons are chemically equivalent due to the molecule's symmetry. |

| Vinylic Protons (-CH=CH-) of cis-BBS | ~6.76 ppm (singlet)[1] | Appears upon UV irradiation of the trans isomer; shielded relative to the trans isomer. |

| Aromatic Protons | 7.3 - 8.3 ppm (multiplets) | Protons on the benzoxazole (B165842) and phenyl rings. |

| Aldehyde Photoproduct Proton (-CHO) | ~10.15 ppm (singlet) | Appears after prolonged UV exposure, indicating photocleavage.[1] |

¹³C NMR (Carbon NMR)

| Carbon Assignment | Reference Compound | Expected Chemical Shift (δ) |

| Vinylic Carbons (-CH=CH-) | trans-Stilbene (B89595) | ~129.1 ppm[4][5] |

| Aromatic Carbons | trans-Stilbene, Benzoxazoles | 125 - 155 ppm |

| Quaternary Carbon (Benzoxazole C=N) | 2-Phenylbenzoxazole | ~163 ppm |

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum of BBS reveals characteristic vibrations of its functional groups. The data is best obtained from a solid sample prepared as a KBr pellet or analyzed via Attenuated Total Reflectance (ATR).

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

| C-H Stretch (Aromatic/Vinylic) | Aryl C-H, Alkenyl C-H | 3100 - 3000 |

| C=N Stretch | Benzoxazole Ring | ~1630 - 1560 |

| C=C Stretch (Aromatic) | Phenyl & Benzene Rings | ~1600 - 1475 |

| C-O-C Stretch (Asymmetric) | Benzoxazole Ether Linkage | ~1270 - 1200 |

| trans C-H Out-of-Plane Bend | trans Alkene (-CH=CH-) | ~960[6] |

| C-H Out-of-Plane Bend (Aromatic) | Substituted Benzene Rings | ~900 - 690 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through analysis of fragmentation patterns.

| Parameter | Value | Notes |

| Molecular Formula | C₂₈H₁₈N₂O₂[7] | |

| Molecular Weight | 414.45 g/mol [8] | |

| Molecular Ion Peak (M⁺•) | m/z 414 | Expected to be a prominent peak due to the highly conjugated, stable aromatic system. |

| Key Fragments | Not experimentally detailed | Expected fragmentation would involve cleavage of the stilbene (B7821643) bridge or opening of the benzoxazole rings. The trans-stilbene core shows major fragments at m/z 179 ([M-H]⁺) and 165 ([M-CH₂]⁺).[9][10] |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of BBS.

UV-Visible Absorption Spectroscopy Protocol

Objective: To measure the electronic absorption spectrum of BBS and determine its absorption maxima (λmax).

Materials:

-

This compound (BBS) powder

-

Spectroscopic grade solvent (e.g., Dichloromethane, Chloroform, or Toluene)

-

Volumetric flasks and pipettes

-

1 cm path length quartz cuvettes

-

Dual-beam UV-Vis spectrophotometer

Methodology:

-

Stock Solution Preparation: Accurately weigh approximately 5 mg of BBS and dissolve it in 100 mL of the chosen solvent to create a stock solution.

-

Working Solution Preparation: Dilute the stock solution to achieve a final concentration of approximately 5 µg/mL. This concentration typically yields absorbance values within the optimal range (0.1 - 1.0 AU).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Baseline Correction: Fill two quartz cuvettes with the spectroscopic grade solvent. Place one in the reference beam path and the other in the sample beam path. Run a baseline scan over the desired wavelength range (e.g., 250-500 nm) to zero the instrument.

-

Sample Measurement: Replace the solvent in the sample cuvette with the BBS working solution.

-

Data Acquisition: Scan the sample over the same wavelength range. The resulting spectrum should show the characteristic absorption peaks of BBS.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Fluorescence Spectroscopy Protocol

Objective: To measure the fluorescence emission spectrum of BBS and determine its emission maxima (λem).

Materials:

-

BBS solution (prepared as in section 2.1)

-

1 cm path length quartz fluorescence cuvettes (four-sided polished)

-

Spectrofluorometer

Methodology:

-

Sample Preparation: Use a dilute solution of BBS (e.g., 1-5 µg/mL) to avoid inner filter effects and self-absorption. Ensure the absorbance at the excitation wavelength is below 0.1 AU.

-

Instrument Setup: Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.

-

Parameter Configuration:

-

Set the excitation wavelength (λex) to one of the absorption maxima, typically the longest wavelength peak (e.g., 374 nm).

-

Set the emission scan range to cover the expected fluorescence (e.g., 390-650 nm).

-

Set the excitation and emission slit widths (e.g., 2-5 nm) to balance signal intensity and spectral resolution.

-

-

Blank Subtraction: Record an emission spectrum of the pure solvent under the same conditions to account for Raman scattering and other background signals.

-

Sample Measurement: Place the cuvette containing the BBS solution in the sample holder.

-

Data Acquisition: Acquire the emission spectrum.

-

Data Correction: Subtract the blank solvent spectrum from the BBS sample spectrum.

-

Data Analysis: Identify the wavelengths of maximum fluorescence intensity (λem).

NMR Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra for structural verification of BBS.

Materials:

-

BBS powder (5-10 mg for ¹H, 20-30 mg for ¹³C)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tubes (5 mm diameter)

-

NMR spectrometer (e.g., 400 MHz or higher)

Methodology:

-

Sample Preparation: Dissolve the required amount of BBS in approximately 0.6-0.7 mL of CDCl₃ directly in the NMR tube. Ensure the solid is fully dissolved.

-

Instrument Tuning: Insert the sample into the NMR spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C and the magnetic field shimmed to ensure homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise.

-

The spectral width should cover the expected range for aromatic and vinylic protons (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

This experiment requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the aromatic region (e.g., 0-200 ppm).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform a baseline correction.

-

Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, reference the residual solvent peak to δ 7.26 ppm. For ¹³C NMR, reference the CDCl₃ triplet to δ 77.16 ppm.

-

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and analyze splitting patterns (multiplicity). Assign peaks in both spectra to the corresponding nuclei in the BBS structure.

FTIR Spectroscopy Protocol

Objective: To obtain the infrared absorption spectrum of solid BBS.

Materials:

-

BBS powder

-

FTIR grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer with a sample compartment for pellets or an ATR accessory

Methodology (KBr Pellet Method):

-

Sample Preparation: Gently grind 1-2 mg of BBS with approximately 100-150 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent KBr pellet.

-

Background Spectrum: Place the empty pellet holder (or a pure KBr pellet) in the FTIR spectrometer and acquire a background spectrum. This accounts for absorption from atmospheric CO₂ and water vapor, as well as the KBr itself.

-

Sample Spectrum: Mount the BBS-containing KBr pellet in the sample holder and place it in the spectrometer.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Data Analysis: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to the analysis of BBS.

Photochemical Pathway of BBS

Under UV irradiation, trans-BBS can undergo isomerization to the cis form, which can be followed by a slower photocleavage reaction.

Caption: Photochemical pathway of BBS showing UV-induced trans-cis isomerization and subsequent degradation.

General Spectroscopic Analysis Workflow

This diagram outlines the logical progression of experiments for a comprehensive characterization of a compound like BBS.

Caption: General workflow for the comprehensive spectroscopic characterization of BBS.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound|CAS 1533-45-5 [benchchem.com]

- 3. This compound | CAS:1533-45-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C28H18N2O2 | CID 73744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4,4 -Bis(2-benzoxazolyl)stilbene 97 1533-45-5 [sigmaaldrich.com]

- 9. trans-Stilbene | C14H12 | CID 638088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. massbank.eu [massbank.eu]

An In-depth Technical Guide to the trans-cis Photoisomerization of 4,4'-Bis(2-benzoxazolyl)stilbene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the trans-cis photoisomerization of 4,4'-Bis(2-benzoxazolyl)stilbene (BBS), a fluorescent compound with applications as a photoactive switch and fluorescent brightener. This document details the core photophysical processes, experimental methodologies for investigation, and quantitative data, presented for clarity and comparative analysis.

Core Mechanism of Photoisomerization

The trans-cis photoisomerization of this compound, a derivative of stilbene (B7821643), is a light-induced reversible transformation between two geometric isomers: the planar trans (E) isomer and the non-planar cis (Z) isomer. This process is predominantly a singlet-state reaction initiated by the absorption of ultraviolet (UV) light.

Upon irradiation at approximately 350 nm, the trans-BBS isomer absorbs a photon, promoting an electron from the highest occupied molecular orbital (HOMO) in the ground state (S₀) to the lowest unoccupied molecular orbital (LUMO) in the first excited singlet state (S₁). In the S₁ state, the molecule has a significantly lower energy barrier for rotation around the central carbon-carbon double bond. This torsional motion leads to a "phantom" or perpendicular singlet state, which is a key intermediate. From this twisted conformation, the molecule can relax back to the ground state (S₀) by decaying through a conical intersection. This relaxation can result in the formation of either the trans or cis isomer, with the ratio of the two being dependent on the specific potential energy surfaces of the molecule.

At low concentrations (approximately 5 µg/mL), this photoisomerization process is the primary deactivation pathway for the excited state, competing with fluorescence. However, at higher concentrations (around 0.2 mg/mL), a subsequent photocleavage of the stilbene moiety can occur in both isomers, leading to the formation of an aldehyde photoproduct which can be further oxidized to 4-(1,3-benzoxazol-2-yl)benzoic acid.[1][2]

Quantitative Photophysical and Photochemical Data

The following tables summarize the key quantitative data for the photophysical and photochemical properties of this compound.

Table 1: Photophysical Properties of trans-4,4'-Bis(2-benzoxazolyl)stilbene

| Parameter | Value | Solvent | Reference |

| Absorption Maxima (λmax) | 358, 374, 395 nm | Toluene | [1] |

| Molar Extinction Coefficient (ε) | Not explicitly reported | - | - |

| Fluorescence Emission Maxima (λem) | 412, 434, 464 nm | Toluene | [1] |

| Fluorescence Quantum Yield (Φf) | ≥ 0.88 | Solution | [1][2] |

Table 2: Photochemical Properties of this compound

| Parameter | Value | Conditions | Reference |

| Irradiation Wavelength for trans→cis Isomerization | 350 nm | Solution | [1][2] |

| Absorption Maxima (λmax) of Irradiated Solution (containing cis-BBS) | 358, 374, 395 nm (ill-defined) | Toluene | [1] |

| trans→cis Photoisomerization Efficiency | ~10% | - |

Note: The absorption spectrum of the pure cis-isomer and its molar extinction coefficient are not well-defined in the literature, as it is typically studied in a photostationary state mixture with the trans-isomer.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the study of BBS photoisomerization.

Monitoring trans-cis Photoisomerization using UV-Vis Spectroscopy

This protocol outlines the steps to monitor the change in the isomer population of BBS upon UV irradiation.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., Toluene)

-

Quartz cuvette with a stopper

-

UV-Vis spectrophotometer

-

UV lamp with a specific wavelength output (e.g., 350 nm)

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Sample Preparation: Prepare a dilute solution of trans-BBS in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1-1.0 at the λmax of the trans-isomer to ensure accurate measurements.

-

Initial Spectrum: Record the initial UV-Vis absorption spectrum of the trans-BBS solution before irradiation.

-

Irradiation: Place the cuvette in a stable holder and irradiate the solution with the UV lamp. If using a magnetic stirrer, ensure consistent stirring to maintain a homogenous solution.

-

Spectral Monitoring: At regular time intervals, stop the irradiation and record the full UV-Vis absorption spectrum.

-

Data Analysis: Observe the decrease in the absorbance peaks corresponding to the trans-isomer and the concomitant changes in the spectrum indicating the formation of the cis-isomer. The presence of an isosbestic point, where the molar absorptivities of the two isomers are equal, suggests a clean conversion between the two species. Continue monitoring until a photostationary state is reached, where the absorption spectrum no longer changes with further irradiation.

Determination of Photoisomerization Quantum Yield

The quantum yield (Φ) of photoisomerization quantifies the efficiency of the process. A common method for its determination is relative actinometry.

Materials:

-

BBS solution (as prepared above)

-

Chemical actinometer solution with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate)

-

UV-Vis spectrophotometer

-

UV lamp and irradiation setup identical to the one used for the BBS experiment

Procedure:

-

Photon Flux Determination:

-

Irradiate the chemical actinometer solution under the exact same experimental conditions (light source, geometry, temperature) as will be used for the BBS sample.

-

Measure the change in absorbance of the actinometer solution at the appropriate wavelength.

-

Using the known quantum yield of the actinometer, calculate the photon flux (number of photons per unit time) of the light source.

-

-

BBS Irradiation and Analysis:

-

Irradiate the BBS solution for a specific, short period of time, ensuring that the conversion to the cis-isomer is low (typically <10%).

-

Determine the change in the concentration of the trans-isomer by measuring the change in absorbance at its λmax. This requires knowledge of the molar extinction coefficient of the trans-isomer at that wavelength.

-

-

Quantum Yield Calculation: The photoisomerization quantum yield (Φt→c) is calculated using the following formula:

Φt→c = (Number of trans molecules isomerized) / (Number of photons absorbed by the trans-isomer)

Visualizations

The following diagrams illustrate the key processes and workflows involved in the study of BBS photoisomerization.

References

An In-depth Technical Guide to the Determination of the Fluorescence Quantum Yield of 4,4'-Bis(2-benzoxazolyl)stilbene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for determining the fluorescence quantum yield (Φf) of 4,4'-Bis(2-benzoxazolyl)stilbene (B75663) (BBS). BBS is a highly efficient fluorophore with significant applications as a fluorescent brightener and probe.[1][2] A thorough understanding of its photophysical properties, particularly its fluorescence quantum yield, is crucial for its effective application in research and development.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore. A high quantum yield is indicative of a bright fluorescent molecule, a desirable characteristic for applications in high-sensitivity detection and imaging.

Photophysical Properties of this compound (BBS)

BBS is known for its strong blue fluorescence and high quantum yield in solution.[1] The photophysical behavior of BBS is governed by the interplay of light absorption, fluorescence emission, and non-radiative decay processes. In solution, BBS has been reported to exhibit a consistently high absolute fluorescence quantum yield, often greater than or equal to 0.88, which is largely independent of its concentration.[3][4][5][6]

Table 1: Photophysical Data of this compound (BBS) in Solution

| Parameter | Value(s) | Solvent(s) | Reference(s) |

| Fluorescence Quantum Yield (Φf) | ≥ 0.88 | Solution (unspecified) | [3][4][5][6] |

| ~0.85 | Solution (unspecified) | [1] | |

| 0.79 | Propanol (PrOH) | [7] | |

| 0.77 | Ethyl Acetate (AcOEt) | [7] | |

| 0.78 | Dichloromethane (CH2Cl2) | [7] | |

| Absorption Maxima (λabs) | 358, 374, 395 nm (trans-isomer) | Trichloroethylene (TCE) | [8] |

| 308 nm (cis-isomer) | Trichloroethylene (TCE) | [8] | |

| ~368-372 nm | General | [1] | |

| Emission Maxima (λem) | 425, 455 nm | Solution (non-interacting) | [1] |

| 435-471 nm | General | [9] | |

| Fluorescence Lifetime (τf) | Monoexponential | Solution | [3][4][5] |

| 0.85 ns | 10⁻⁵ M solution |

Key Deactivation Pathways

The high fluorescence quantum yield of BBS is attributed to the fact that fluorescence is the primary deactivation pathway for the excited singlet state. Non-radiative deactivation through intersystem crossing to the triplet state is considered negligible.[3][5][6] The main competitive non-radiative pathway is trans-cis photoisomerization.[3][4][5][6] Upon irradiation, particularly with UV light around 350 nm, the trans-isomer can convert to the cis-isomer, which has different photophysical properties.[8] At higher concentrations, photocleavage of the stilbene (B7821643) moiety can also occur.[4][6][8]

Caption: Logical diagram of the photophysical pathways of BBS.

Experimental Determination of Fluorescence Quantum Yield

The relative method is a widely used and accessible approach for determining the fluorescence quantum yield of a sample. This method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

4.1. Selection of a Reference Standard

The choice of a suitable reference standard is critical for accurate quantum yield determination. The ideal standard should have the following characteristics:

-

Known and well-documented quantum yield: The quantum yield of the standard should be reliably reported in the literature.

-

Similar absorption and emission range: The absorption and emission spectra of the standard should overlap significantly with those of the sample to minimize wavelength-dependent instrumental errors.

-

High photostability: The standard should not undergo significant photobleaching during the measurements.

-

Solubility in the same solvent as the sample: This ensures that the refractive index of the solution is consistent.

For BBS, which absorbs in the UV-A range and emits in the blue region, suitable standards include quinine (B1679958) sulfate (B86663) and fluorescein.[7]

Table 2: Potential Reference Standards for BBS Quantum Yield Determination

| Standard | Quantum Yield (Φf) | Excitation (nm) | Emission (nm) | Solvent |

| Quinine Sulfate | 0.54 | ~350 | ~450 | 0.1 M H₂SO₄ |

| Fluorescein | 0.92 | ~490 | ~520 | 0.1 M NaOH |

4.2. Experimental Protocol: The Comparative Method

This protocol outlines the steps for determining the relative fluorescence quantum yield of BBS using a standard fluorophore.

-

Preparation of Stock Solutions: Prepare stock solutions of both BBS and the chosen reference standard in the same solvent. The solvent should be of spectroscopic grade.

-

Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the BBS and the standard. The concentrations should be chosen to ensure that the absorbance at the excitation wavelength is in the linear range, typically below 0.1, to avoid inner filter effects.

-

Absorbance Measurements: Using a UV-Vis spectrophotometer, measure the absorbance spectra of all the prepared solutions. Record the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurements: Using a spectrofluorometer, measure the fluorescence emission spectra of all the solutions. The excitation wavelength should be the same for both the sample and the standard. The emission spectra should be corrected for the instrument's spectral response.

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the BBS and the standard.

-

Determine the slope of the linear fit for both plots.

-

-

Calculation of Quantum Yield: The fluorescence quantum yield of BBS (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (m_sample / m_std) * (η_sample² / η_std²)

Where:

-

Φf_std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

η_sample and η_std are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, this term becomes 1.

-

References

- 1. This compound|CAS 1533-45-5 [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Photophysical and electrochemical investigations of the fluorescent probe, this compound. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Photophysical and electrochemical investigations of the fluorescent probe, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iris.cnr.it [iris.cnr.it]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrochemical Properties of 4,4'-Bis(2-benzoxazolyl)stilbene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bis(2-benzoxazolyl)stilbene (B75663) (BBS) is a fluorescent compound known for its high quantum yields and applications as an optical brightener and a fluorescent probe.[1][2] Its extended π-conjugation gives rise to interesting photophysical and electrochemical behaviors.[1] Understanding the electrochemical properties of BBS is crucial for its application in organic electronics and for predicting its behavior in various chemical environments. This guide provides a comprehensive overview of the electrochemical characteristics of BBS, detailed experimental protocols for its analysis, and a summary of its redox-related chemical transformations.

Electrochemical Data Summary

The electrochemical properties of trans-BBS have been investigated using cyclic voltammetry. The key quantitative data are summarized in the table below. These parameters provide insight into the molecule's electronic structure and its ability to accept or donate electrons.

| Parameter | Symbol | Value | Unit | Source |

| Onset Oxidation Potential | Eonsetox | +0.9 | V vs SCE | [1] |

| Onset Reduction Potential | Eonsetred | -2.0 | V vs SCE | [1] |

| Ionization Potential | IP | 5.3 | eV | [1] |

| Electron Affinity | EA | 2.4 | eV | [1] |

| Electrochemical Energy Gap | Egel | 2.9 | eV | [1] |

Redox Behavior

The electrochemical behavior of BBS is characterized by irreversible oxidation and reduction processes.[1][3]

-

Oxidation: The oxidation of BBS is an irreversible process that results in the formation of an unstable and highly reactive radical cation.[1][3] This instability suggests that the oxidized form of BBS readily undergoes subsequent chemical reactions.

-

Reduction: The cathodic process, or reduction, of BBS is also reported to be irreversible, leading to the formation of a radical anion and indicating n-doping character.[1][3] However, there is a conflicting report suggesting the cathodic process is reversible.[4] This discrepancy may arise from differences in experimental conditions, such as solvent, electrolyte, or scan rate, which can influence the stability of the generated radical anion.

Experimental Protocols

The primary technique for investigating the electrochemical properties of BBS is cyclic voltammetry (CV). Below are the specific conditions reported for BBS analysis, followed by a general protocol for organic compounds.

Specific Protocol for this compound

-

Technique: Cyclic Voltammetry (CV)

-

Instrumentation: A standard three-electrode electrochemical cell with a potentiostat.

-

Working Electrode: Not specified in the source, but typically a glassy carbon or platinum electrode is used for organic molecules.

-

Reference Electrode: Saturated Calomel Electrode (SCE)

-

Counter Electrode: A platinum wire is commonly used.

-

Solvent: Tetrachloroethane (TCE)

-

Supporting Electrolyte: Tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu4NPF6)

-

Analyte Concentration: Not specified in the source.

-

Scan Rate: 100 mV/s[1]

General Protocol for Cyclic Voltammetry of Organic Compounds

This generalized protocol can be adapted for the analysis of BBS and related organic molecules.

-

Solution Preparation:

-

Dissolve the organic compound (analyte) in a suitable high-purity solvent (e.g., acetonitrile, dichloromethane, or TCE) to a concentration of approximately 1-5 mM.

-

Add a supporting electrolyte (e.g., Bu4NPF6 or tetrabutylammonium perchlorate) to the solution at a concentration of about 0.1 M. The electrolyte is crucial for ensuring solution conductivity.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., high-purity nitrogen or argon) for at least 15-20 minutes prior to the experiment. Oxygen is electroactive and can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

-

-

Electrode Preparation:

-

Polish the working electrode (e.g., glassy carbon or platinum) with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

-

Ensure the reference electrode is properly filled with the appropriate solution and that the salt bridge is not clogged.

-

Clean the counter electrode (e.g., platinum wire) by flaming or chemical treatment.

-

-

Data Acquisition:

-

Assemble the three electrodes in the electrochemical cell containing the deoxygenated analyte solution.

-

Set the parameters on the potentiostat software. This includes the initial potential, vertex potentials (the switching potentials for the scan), and the scan rate. The potential window should be chosen to encompass the redox events of interest.

-

Initiate the cyclic voltammetry scan. It is common to perform several cycles to ensure a stable voltammogram is obtained.

-

Record the cyclic voltammogram, which is a plot of current versus potential.

-

Photo-induced Transformations of BBS

Beyond its electrochemical behavior, BBS undergoes significant transformations upon exposure to UV light. These photochemical reactions are important to consider as they can compete with or follow electrochemical processes in certain applications. The primary pathway involves a trans-cis photoisomerization followed by photocleavage.

Upon irradiation with UV light at approximately 350 nm, the more stable trans-isomer of BBS can undergo photoisomerization to the cis-isomer.[1][3] Subsequently, both the trans and cis isomers can undergo photocleavage of the stilbene (B7821643) moiety.[1][3] This cleavage results in the formation of an aldehyde intermediate, which is then oxidized under ambient conditions to the corresponding carboxylic acid, 4-(1,3-benzoxazol-2-yl)benzoic acid.[1][3] The structure of this final photoproduct has been confirmed by X-ray diffraction.[1]

Conclusion

The electrochemical properties of this compound are characterized by irreversible redox processes, leading to the formation of reactive radical ions. The quantitative data on its oxidation and reduction potentials are essential for designing applications in molecular electronics and for understanding its stability in different electronic environments. The provided experimental protocols offer a starting point for researchers to investigate BBS and similar compounds. Furthermore, the significant photochemical reactivity of BBS, leading to isomerization and cleavage, is a critical factor to consider in its handling and application, particularly in environments with UV light exposure.

References

- 1. Photophysical and electrochemical investigations of the fluorescent probe, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds [jove.com]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

The Luminescent World of Benzoxazolyl-Substituted Stilbenes: An In-depth Technical Guide

This technical guide provides a comprehensive overview of early studies on the fluorescence of benzoxazolyl-substituted stilbenes. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, photophysical properties, and potential applications of these fluorescent compounds. This document delves into the core principles governing their luminescence, details experimental protocols for their synthesis and characterization, and presents key quantitative data from seminal studies.

Introduction to Benzoxazolyl-Substituted Stilbenes

Benzoxazolyl-substituted stilbenes are a class of organic molecules that have garnered significant interest due to their strong fluorescence properties. The fundamental structure consists of a stilbene (B7821643) core (1,2-diphenylethylene) to which one or more benzoxazole (B165842) moieties are attached. The extended π-conjugation across the stilbene bridge and the heterocyclic benzoxazole rings is responsible for their characteristic absorption of ultraviolet light and subsequent emission of visible, often blue, light.

Early research into these compounds focused on understanding the relationship between their molecular structure and their photophysical behavior. Key areas of investigation included the influence of the substitution pattern of the benzoxazole groups, the nature of substituents on both the stilbene and benzoxazole rings, and the effect of the solvent environment on the fluorescence quantum yield and emission wavelength. One of the most studied compounds in this class is 4,4′-bis(2-benzoxazolyl)stilbene (BBS), which is known for its high fluorescence quantum yield.